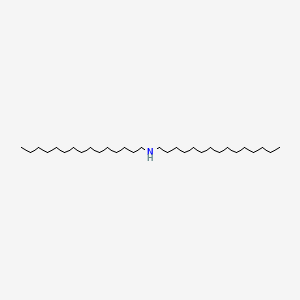
n-Pentadecylpentadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentadecylpentadecan-1-amine is a long-chain aliphatic amine with the molecular formula C₃₀H₆₃NThis compound is characterized by its high molecular weight and long hydrocarbon chains, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentadecylpentadecan-1-amine typically involves the reductive amination of long-chain aldehydes or ketones with ammonia or primary amines. One common method is the reaction of pentadecanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired amine with high purity .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of nitriles or the reductive amination of fatty acids. These methods are scalable and cost-effective, making them suitable for large-scale production. The use of catalysts such as nickel or palladium can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
n-Pentadecylpentadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, amides, imines, and various oxidized derivatives. These products have diverse applications in different fields .
Scientific Research Applications
n-Pentadecylpentadecan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: This compound is used in the production of lubricants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of n-Pentadecylpentadecan-1-amine involves its interaction with cell membranes and proteins. The long hydrocarbon chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
n-Hexadecylamine: Similar in structure but with a shorter hydrocarbon chain.
n-Octadecylamine: Another long-chain amine with slightly different properties.
n-Dodecylamine: A shorter chain amine with different physical and chemical characteristics.
Uniqueness
n-Pentadecylpentadecan-1-amine is unique due to its specific chain length, which imparts distinct properties such as higher melting point, greater hydrophobicity, and enhanced ability to interact with lipid membranes compared to shorter or longer chain amines .
Properties
CAS No. |
35551-81-6 |
|---|---|
Molecular Formula |
C30H63N |
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-pentadecylpentadecan-1-amine |
InChI |
InChI=1S/C30H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3 |
InChI Key |
YDFFPEXFCAUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















